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molecular formula C8H7N3O2 B032163 3-Methyl-6-nitro-1H-indazole CAS No. 6494-19-5

3-Methyl-6-nitro-1H-indazole

Cat. No. B032163
M. Wt: 177.16 g/mol
InChI Key: FUNWSYKLFDLUIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08349861B2

Procedure details

3-methyl-6-nitro-2H-indazole (0.85 g, 5 mmol, 1 equiv) was dissolved in DMSO (4 ml) and treated with sulphuric acid (0.26 ml, 5 mmol, 1 equiv) to yield a thick slurry that was treated with dimethylsulfate (1.36 ml, 14 mmol, 2.8 equiv). The reaction mixture was heated to 50° C. under nitrogen for 72 hrs. The reaction mixture was cooled down to room temperature and treated with a saturated solution of sodium bicarbonate (10 ml). The reaction mixture was extracted with DCM (2×20 ml). The organic layers were washed with water (20 ml). Propanol was added and the organic layers were evaporated under vacuum to yield a solid which was filtered and washed with heptane (5 ml). The desired compound was collected as a brown solid (0.48 g, 50%).
Quantity
0.85 g
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
0.26 mL
Type
reactant
Reaction Step Two
Quantity
1.36 mL
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[NH:3][N:4]=[C:5]2[C:10]=1[CH:9]=[CH:8][C:7]([N+:11]([O-:13])=[O:12])=[CH:6]2.S(=O)(=O)(O)O.[CH3:19]OS(OC)(=O)=O.C(=O)(O)[O-].[Na+]>CS(C)=O>[CH3:19][N:3]1[C:2]([CH3:1])=[C:10]2[C:5]([CH:6]=[C:7]([N+:11]([O-:13])=[O:12])[CH:8]=[CH:9]2)=[N:4]1 |f:3.4|

Inputs

Step One
Name
Quantity
0.85 g
Type
reactant
Smiles
CC=1NN=C2C=C(C=CC12)[N+](=O)[O-]
Name
Quantity
4 mL
Type
solvent
Smiles
CS(=O)C
Step Two
Name
Quantity
0.26 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Three
Name
Quantity
1.36 mL
Type
reactant
Smiles
COS(=O)(=O)OC
Step Four
Name
Quantity
10 mL
Type
reactant
Smiles
C([O-])(O)=O.[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to yield a thick slurry that
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled down to room temperature
EXTRACTION
Type
EXTRACTION
Details
The reaction mixture was extracted with DCM (2×20 ml)
WASH
Type
WASH
Details
The organic layers were washed with water (20 ml)
ADDITION
Type
ADDITION
Details
Propanol was added
CUSTOM
Type
CUSTOM
Details
the organic layers were evaporated under vacuum
CUSTOM
Type
CUSTOM
Details
to yield a solid which
FILTRATION
Type
FILTRATION
Details
was filtered
WASH
Type
WASH
Details
washed with heptane (5 ml)
CUSTOM
Type
CUSTOM
Details
The desired compound was collected as a brown solid (0.48 g, 50%)

Outcomes

Product
Name
Type
Smiles
CN1N=C2C=C(C=CC2=C1C)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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